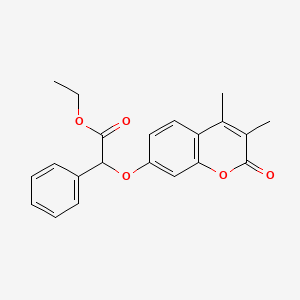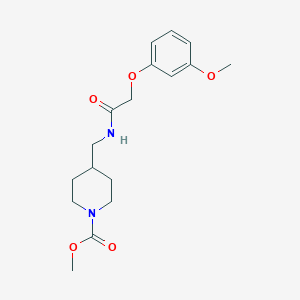
Methyl 4-((2-(3-methoxyphenoxy)acetamido)methyl)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-((2-(3-methoxyphenoxy)acetamido)methyl)piperidine-1-carboxylate is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and chemical biology.
作用機序
The mechanism of action of methyl 4-((2-(3-methoxyphenoxy)acetamido)methyl)piperidine-1-carboxylate involves its ability to bind to the active site of enzymes, inhibiting their activity. It has been shown to interact with the catalytic triad of acetylcholinesterase, blocking the enzyme's ability to hydrolyze acetylcholine. Additionally, it has been shown to inhibit the activity of butyrylcholinesterase, which is involved in the metabolism of certain drugs.
Biochemical and Physiological Effects:
Methyl 4-((2-(3-methoxyphenoxy)acetamido)methyl)piperidine-1-carboxylate has been shown to exhibit potent inhibitory activity against acetylcholinesterase and butyrylcholinesterase, leading to an increase in acetylcholine levels in the brain. This increase in acetylcholine levels has been associated with improvements in cognitive function, making this compound a potential therapeutic agent for Alzheimer's disease. Additionally, it has been shown to exhibit anti-inflammatory and anti-cancer properties, although further studies are needed to fully understand these effects.
実験室実験の利点と制限
One advantage of using methyl 4-((2-(3-methoxyphenoxy)acetamido)methyl)piperidine-1-carboxylate in lab experiments is its potent inhibitory activity against acetylcholinesterase and butyrylcholinesterase, making it a useful tool for studying the role of these enzymes in various diseases. However, one limitation is that it may not be selective for these enzymes, potentially leading to off-target effects.
将来の方向性
There are several future directions for the study of methyl 4-((2-(3-methoxyphenoxy)acetamido)methyl)piperidine-1-carboxylate. One direction is to further investigate its potential applications in Alzheimer's disease and other neurodegenerative disorders. Additionally, further studies are needed to fully understand its anti-inflammatory and anti-cancer properties and to develop more selective inhibitors of acetylcholinesterase and butyrylcholinesterase. Finally, the development of new synthetic methods for this compound may lead to the discovery of new analogs with improved properties.
合成法
The synthesis of methyl 4-((2-(3-methoxyphenoxy)acetamido)methyl)piperidine-1-carboxylate involves the reaction of 1-(4-methylpiperidin-1-yl)butan-1-one with 3-methoxyphenol in the presence of sodium hydride and then reacting the resulting product with methyl chloroformate and sodium hydroxide. The final product is obtained by purifying the crude product through column chromatography.
科学的研究の応用
Methyl 4-((2-(3-methoxyphenoxy)acetamido)methyl)piperidine-1-carboxylate has been studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent inhibitory activity against certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. Additionally, it has been studied for its potential anti-inflammatory and anti-cancer properties.
特性
IUPAC Name |
methyl 4-[[[2-(3-methoxyphenoxy)acetyl]amino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5/c1-22-14-4-3-5-15(10-14)24-12-16(20)18-11-13-6-8-19(9-7-13)17(21)23-2/h3-5,10,13H,6-9,11-12H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNHUGHQRWHCBQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NCC2CCN(CC2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-((2-(3-methoxyphenoxy)acetamido)methyl)piperidine-1-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

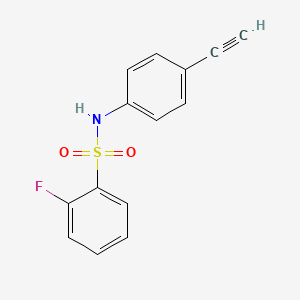
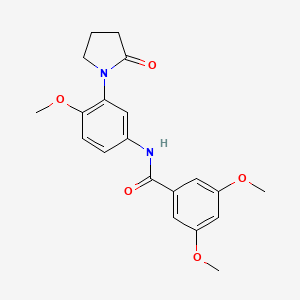
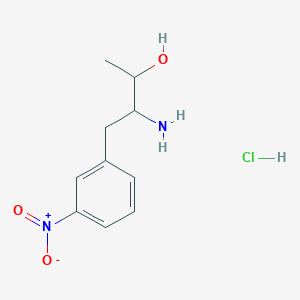

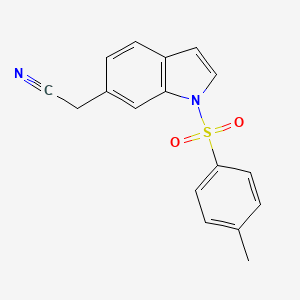
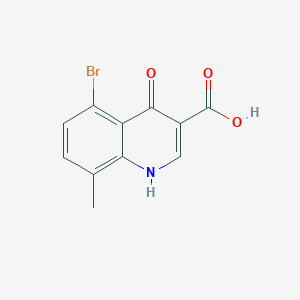
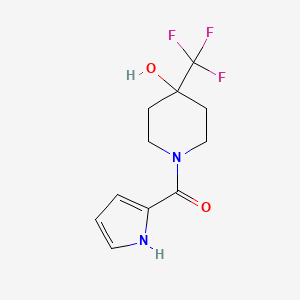
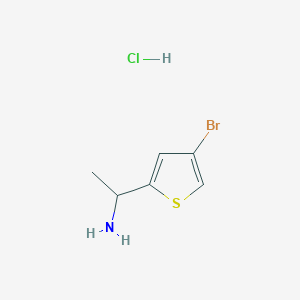


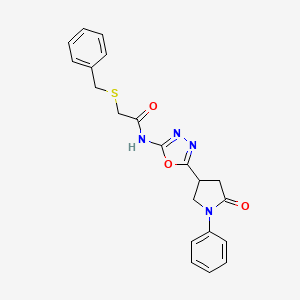
![1-[5-(3-Methylpiperidino)-2-nitrophenyl]-1-ethanone](/img/structure/B2572481.png)
![Lithium 1-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2572482.png)
